Diethylmethylvinylsilane

Description

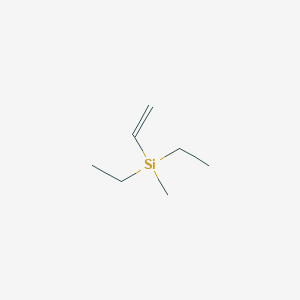

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-diethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVNDESSHRPRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(CC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171360 | |

| Record name | Diethylmethylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-29-0 | |

| Record name | Diethylmethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylmethylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethylmethylvinylsilane synthesis and purification for polymer applications

An In-Depth Technical Guide to the Synthesis and Purification of Diethylmethylvinylsilane for Polymer Applications

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Diethylmethylvinylsilane in Advanced Polymer Systems

Diethylmethylvinylsilane (DEMVS) is an organosilicon monomer of significant interest in the field of polymer science. Its unique molecular structure, featuring two ethyl groups, a methyl group, and a reactive vinyl group attached to a central silicon atom, imparts desirable properties to a variety of polymers. The vinyl group serves as a reactive site for polymerization, enabling its incorporation into polymer chains through various mechanisms, including free radical and anionic polymerization.[1][2] The ethyl and methyl groups contribute to the polymer's flexibility, thermal stability, and hydrophobic characteristics. Consequently, DEMVS is a valuable monomer for the synthesis of specialty polysiloxanes and as a crosslinking or modifying agent in other polymer systems, finding applications in areas ranging from advanced elastomers and resins to specialized coatings and membranes.

The performance of polymers derived from DEMVS is critically dependent on the purity of the monomer. Impurities can interfere with polymerization kinetics, lead to undesirable side reactions, and ultimately compromise the mechanical, thermal, and optical properties of the final material. This guide provides a comprehensive overview of the primary synthesis routes and purification strategies for producing high-purity diethylmethylvinylsilane suitable for demanding polymer applications.

Synthesis of Diethylmethylvinylsilane: A Tale of Two Chemistries

The synthesis of diethylmethylvinylsilane can be effectively achieved through two principal chemical pathways: the Grignard reaction and hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

Method 1: The Grignard Reaction - A Classic Approach to Carbon-Silicon Bond Formation

The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust method for creating carbon-silicon bonds.[3][4][5] This approach involves the reaction of a Grignard reagent, in this case, ethylmagnesium bromide, with a suitable chlorosilane precursor.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the carbanionic carbon of the ethylmagnesium bromide on the electrophilic silicon atom of dichloromethylvinylsilane. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[5] The reaction is highly exothermic and requires careful temperature control to minimize side reactions.

Experimental Protocol: Grignard Synthesis of Diethylmethylvinylsilane

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Dichloromethylvinylsilane

-

Anhydrous diethyl ether or THF

-

Iodine (for activation)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (nitrogen or argon), charge a flame-dried three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser with magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[4]

-

Add a small portion of anhydrous diethyl ether.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Maintain a gentle reflux by controlling the rate of ethyl bromide addition. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Dichloromethylvinylsilane:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of dichloromethylvinylsilane in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride to decompose the unreacted Grignard reagent and magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[5]

-

Inert Atmosphere: The use of nitrogen or argon prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Temperature Control: Exothermic reactions can lead to side reactions, such as Wurtz coupling. Maintaining a low temperature during the addition of the chlorosilane maximizes the yield of the desired product.

Caption: Grignard synthesis workflow for Diethylmethylvinylsilane.

Method 2: Hydrosilylation - An Atom-Economical Alternative

Hydrosilylation is a highly efficient and atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.[6][7][8] For the synthesis of diethylmethylvinylsilane, this would involve the reaction of diethylmethylsilane with acetylene.

Reaction Principle and Mechanism

The reaction is most commonly catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.[8][9] The catalytic cycle generally involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkyne, migratory insertion, and reductive elimination to yield the vinylsilane product.

Experimental Protocol: Hydrosilylation Synthesis of Diethylmethylvinylsilane

Materials:

-

Diethylmethylsilane

-

Acetylene gas

-

Platinum-based catalyst (e.g., Speier's catalyst in isopropanol)

-

Anhydrous toluene

Procedure:

-

Reaction Setup:

-

Charge a pressure-rated reactor equipped with a gas inlet, magnetic stirrer, and temperature probe with a solution of diethylmethylsilane in anhydrous toluene.

-

Add the platinum catalyst to the solution.

-

-

Reaction:

-

Purge the reactor with an inert gas, then introduce acetylene gas to the desired pressure.

-

Heat the reaction mixture to the target temperature (typically 50-100 °C) and monitor the reaction progress by measuring the uptake of acetylene.

-

-

Work-up:

-

Once the reaction is complete, cool the reactor to room temperature and vent the excess acetylene.

-

The crude product can be directly purified by fractional distillation.

-

Causality Behind Experimental Choices

-

Catalyst Selection: Platinum-based catalysts are highly effective for the hydrosilylation of alkynes, offering good yields and selectivity.[7][8]

-

Pressure and Temperature: These parameters are optimized to ensure a sufficient rate of reaction while minimizing potential side reactions or catalyst decomposition.

-

Solvent: Anhydrous toluene is a common solvent for hydrosilylation reactions as it is inert under the reaction conditions.

Caption: Hydrosilylation synthesis workflow for Diethylmethylvinylsilane.

Comparison of Synthesis Methods

| Feature | Grignard Reaction | Hydrosilylation |

| Starting Materials | Dichloromethylvinylsilane, Ethyl bromide, Magnesium | Diethylmethylsilane, Acetylene |

| Catalyst | None (stoichiometric Mg) | Platinum-based catalyst |

| Yield | Moderate to high | High |

| Byproducts | Magnesium salts | Minimal |

| Atom Economy | Lower | Higher |

| Advantages | Well-established, versatile | High efficiency, clean reaction |

| Disadvantages | Generation of significant salt waste, moisture sensitive | Requires handling of gaseous acetylene, catalyst cost |

Purification of Diethylmethylvinylsilane: The Path to Polymer-Grade Purity

For polymer applications, the purity of diethylmethylvinylsilane is paramount. Trace impurities can act as chain terminators or transfer agents, leading to polymers with lower molecular weights and broader molecular weight distributions. The most common and effective method for purifying volatile organosilanes is fractional distillation.

Principle of Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points. By using a fractionating column, a series of vaporization and condensation cycles effectively enriches the more volatile component in the upper part of the column and the less volatile component in the lower part.

Experimental Protocol: Fractional Distillation of Diethylmethylvinylsilane

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Setup:

-

Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

-

Charge the round-bottom flask with the crude diethylmethylvinylsilane.

-

The apparatus should be under a dry, inert atmosphere to prevent contamination.

-

-

Distillation:

-

Heat the flask gently to bring the liquid to a boil.

-

Carefully control the heating rate to establish a temperature gradient along the fractionating column.

-

Collect the fraction that distills at the boiling point of diethylmethylvinylsilane (approximately 118-119 °C at atmospheric pressure).

-

Discard the initial forerun, which may contain more volatile impurities, and the final residue, which contains less volatile impurities.

-

Caption: Purification workflow for Diethylmethylvinylsilane via fractional distillation.

Purity Analysis

The purity of the distilled diethylmethylvinylsilane should be confirmed using analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure and detect any structural isomers or impurities.

Safety Protocols: Handling Reactive Organosilicon Compounds

The synthesis and handling of diethylmethylvinylsilane and its precursors require strict adherence to safety protocols due to the reactive and often hazardous nature of the chemicals involved.

| Hazard | Precaution |

| Flammability | Diethylmethylvinylsilane and ether solvents are highly flammable. Work in a well-ventilated fume hood away from ignition sources. Use explosion-proof equipment.[10][11] |

| Reactivity of Grignard Reagents | Grignard reagents are pyrophoric and react violently with water. Handle under an inert atmosphere and have appropriate quenching agents and fire extinguishers (Class D) readily available. |

| Toxicity | Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[11][12] |

| Pressurized Systems | Hydrosilylation reactions involving acetylene are conducted under pressure. Use a properly rated and maintained reactor and ensure appropriate pressure relief systems are in place. |

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles and face shield

-

Neoprene or nitrile rubber gloves[12]

-

Respiratory protection may be necessary depending on the scale and ventilation.[10]

Conclusion: Best Practices for High-Purity Diethylmethylvinylsilane

The successful synthesis and purification of polymer-grade diethylmethylvinylsilane hinge on a meticulous approach to experimental execution and a thorough understanding of the underlying chemistry. While both the Grignard reaction and hydrosilylation are viable synthetic routes, hydrosilylation offers a more atom-economical and cleaner process. Regardless of the synthetic method chosen, fractional distillation remains the gold standard for achieving the high purity required for the synthesis of well-defined polymers. Adherence to stringent safety protocols is non-negotiable throughout all stages of handling these reactive compounds. By following the detailed guidelines presented in this document, researchers and scientists can confidently produce high-quality diethylmethylvinylsilane for the advancement of polymer science and technology.

References

-

DIETHYLMETHYLSILANE - Gelest, Inc. (2016). Gelest. [Link]

-

Material Safety Data Sheet - Diethylmethylsilane, 97% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Vinylsilane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Grignard reagent - Wikipedia. (n.d.). Wikipedia. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). ADICHEMISTRY. [Link]

-

Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). Recl. Trav. Chim. Pays-Bas. [Link]

-

A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films - MDPI. (n.d.). MDPI. [Link]

-

Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. (2025). Journal of Organometallic Chemistry. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). YouTube. [Link]

-

Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers - MDPI. (n.d.). MDPI. [Link]

-

Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Effect of Diethylzinc on the Activity of Ethylene Polymerization by Metallocene Catalyst. (2025). Macromolecular Chemistry and Physics. [Link]

-

Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization - ResearchGate. (2025). ResearchGate. [Link]

-

Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration. [Link]

Sources

- 1. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Vinylsilane synthesis [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. gelest.com [gelest.com]

An In-Depth Technical Guide to Diethylmethylvinylsilane: Properties, Synthesis, and Application in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Diethylmethylvinylsilane

Diethylmethylvinylsilane, a key organosilicon compound, holds a significant position in the landscape of synthetic chemistry. This guide provides a comprehensive overview of its fundamental properties, safe handling procedures, and, most critically, its burgeoning role in the innovative field of pharmaceutical design and development. As a versatile synthetic intermediate, its utility extends into the strategic modification of bioactive molecules to enhance their therapeutic potential.

CAS Number: 18292-29-0[1]

Molecular Formula: C₇H₁₆Si

IUPAC Name: ethenyl-diethyl-methylsilane

Core Physicochemical Properties of Diethylmethylvinylsilane

A thorough understanding of the physicochemical properties of diethylmethylvinylsilane is paramount for its effective application in research and synthesis. These properties dictate the reaction conditions, purification methods, and handling procedures.

| Property | Value | Source |

| Molecular Weight | 128.29 g/mol | [1] |

| Boiling Point | 118 °C (lit.) | [2] |

| Density | 0.75 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.422 (lit.) | [2] |

| Flash Point | 35 °F (1.7 °C) | [2] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [2] |

The "Silicon Switch": A Paradigm Shift in Drug Design

The strategic incorporation of silicon into drug candidates, a concept known as bioisosterism or the "silicon switch," has emerged as a powerful tool in medicinal chemistry.[1][2][3][4] This approach involves the replacement of a carbon atom, or other atoms, with a silicon atom within the molecular scaffold of a drug. This seemingly subtle change can profoundly and beneficially alter the compound's pharmacokinetic and pharmacodynamic profiles.[1][3]

The rationale behind the carbon-silicon bioisosteric replacement lies in their shared chemical properties as Group 14 elements, both possessing four valence electrons and forming tetrahedral geometries.[1] However, the nuanced differences between silicon and carbon—such as silicon's larger atomic radius, increased lipophilicity, and altered bond lengths and angles—can be leveraged to fine-tune a drug's properties.[3][4]

Key Advantages of the Silicon Switch:

-

Enhanced Metabolic Stability: The introduction of a silicon atom can block or alter metabolic pathways, leading to a longer drug half-life and improved bioavailability.[3]

-

Improved Potency and Selectivity: The modified molecular shape and electronic properties resulting from silicon incorporation can lead to a better fit with the biological target, enhancing potency and selectivity.[3][4]

-

Increased Lipophilicity: Sila-substitution often increases a compound's lipophilicity, which can improve its ability to cross cell membranes.[3][4]

-

Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can sometimes be avoided.[1]

-

Novel Intellectual Property: The creation of sila-analogs of existing drugs opens up new avenues for intellectual property.[1]

Caption: The "Silicon Switch" concept in drug design.

Diethylmethylvinylsilane as a Synthetic Precursor

Vinylsilanes, such as diethylmethylvinylsilane, are pivotal starting materials and intermediates in the synthesis of more complex organosilicon compounds. The vinyl group provides a reactive handle for a variety of chemical transformations, making it a valuable building block for introducing the silyl moiety into a target molecule.

Two of the most important reactions involving vinylsilanes in the context of pharmaceutical synthesis are hydrosilylation and cross-coupling reactions .

Hydrosilylation: A Key C-Si Bond-Forming Reaction

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a double or triple bond. This reaction is a highly efficient and atom-economical method for creating carbon-silicon bonds. While diethylmethylvinylsilane itself does not possess a Si-H bond, it is the product of the hydrosilylation of an alkyne with a hydrosilane (e.g., diethylmethylsilane). Understanding this reaction is crucial as it is a primary method for preparing functionalized vinylsilanes.

Cross-Coupling Reactions: Building Molecular Complexity

Vinylsilanes are excellent partners in various palladium-catalyzed cross-coupling reactions, such as the Hiyama and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the coupling of the vinylsilane fragment to other parts of a drug molecule. This is a powerful strategy for assembling complex molecular architectures.

Case Study: The Synthesis of Sila-Ibuprofen

To illustrate the practical application of these concepts, we will examine the synthesis of sila-ibuprofen, a silicon-containing analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The replacement of a carbon atom with silicon in ibuprofen has been shown to increase its solubility, a desirable property for pharmaceutical formulations.

While the specific synthesis of sila-ibuprofen may not directly involve diethylmethylvinylsilane, the principles of organosilane synthesis and manipulation are directly applicable. A reported synthesis of sila-ibuprofen highlights a multi-step one-pot procedure.

Conceptual Synthetic Workflow for a Sila-Drug:

Sources

Diethylmethylvinylsilane molecular weight and formula

An In-Depth Technical Guide to Diethylmethylvinylsilane

Executive Summary

Diethylmethylvinylsilane is a versatile organosilicon compound characterized by the presence of both ethyl and vinyl functional groups attached to a central silicon atom. This unique structure imparts a combination of reactivity and stability, making it a valuable building block in materials science and organic synthesis. Its primary utility lies in its role as a monomer for silicone polymers, a cross-linking agent, and a reagent for creating silicon-carbon bonds through reactions like hydrosilylation. This guide provides a comprehensive overview of its chemical and physical properties, synthetic utility, key applications, and essential safety protocols tailored for researchers and drug development professionals.

Compound Identification and Core Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its effective and safe use in a research setting. Diethylmethylvinylsilane is a colorless, flammable liquid with a characteristic odor.[1]

Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C7H16Si | [1][2][3] |

| Molecular Weight | 128.29 g/mol | [1][2][3] |

| IUPAC Name | ethenyl-diethyl-methylsilane | [2] |

| CAS Number | 18292-29-0 | [1][2] |

| Synonyms | Methyldiethylvinylsilane, Silane, ethenyldiethylmethyl- | [2][3] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 118 °C (lit.) | [1] |

| Density | 0.75 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.422 (lit.) | [1] |

| Flash Point | -23 °C (-9.4 °F) - closed cup |

Chemical Reactivity and Synthetic Utility

The synthetic value of Diethylmethylvinylsilane is primarily derived from the reactivity of its vinyl group (C=C). This functional group is susceptible to a variety of addition reactions, most notably hydrosilylation, which allows for the formation of new silicon-carbon bonds. This reactivity is the cornerstone of its use in polymer chemistry and as a surface modification agent.

Representative Experimental Protocol: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a powerful reaction for creating silicon-carbon bonds and is a common application for vinylsilanes. The following protocol describes a general procedure for the reaction of Diethylmethylvinylsilane with a generic hydrosilane (R3SiH).

Objective: To synthesize a new organosilane by adding a Si-H bond across the vinyl group of Diethylmethylvinylsilane.

Causality Behind Choices:

-

Inert Atmosphere (Argon/Nitrogen): The platinum catalyst can be sensitive to oxygen and moisture, which can reduce its activity. Performing the reaction under an inert atmosphere ensures catalyst longevity and reaction efficiency.

-

Platinum Catalyst (e.g., Karstedt's catalyst): Platinum complexes are highly efficient and selective catalysts for hydrosilylation, operating under mild conditions with low catalyst loading.

-

Solvent (Toluene): Toluene is a common solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the catalyst.

-

Temperature Control: The reaction is often initiated at room temperature and may be gently heated to ensure completion. The exothermic nature of the reaction requires monitoring to prevent run-away conditions.

Methodology:

-

Preparation: A 100 mL Schlenk flask, equipped with a magnetic stir bar and a condenser, is dried in an oven and cooled under a stream of argon.

-

Reagent Addition: The flask is charged with Diethylmethylvinylsilane (1.28 g, 10 mmol) and dry toluene (20 mL) via syringe.

-

Catalyst Introduction: A solution of Karstedt's catalyst (10 µL, ~10 ppm Pt) is added to the stirred solution. The choice of a platinum catalyst is critical for promoting the efficient addition of the Si-H bond across the vinyl double bond.

-

Substrate Addition: The hydrosilane (e.g., triethylsilane, 1.16 g, 10 mmol) is added dropwise to the reaction mixture over 10 minutes. The dropwise addition helps to control the initial exotherm of the reaction.

-

Reaction: The mixture is stirred at room temperature for 2 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final product.

Applications in Materials Science and Drug Development

The unique bifunctionality of Diethylmethylvinylsilane makes it a valuable component in several advanced applications.

-

Silicone Polymers: It can be incorporated into polydimethylsiloxane (PDMS) chains to introduce vinyl groups.[5] These vinyl functionalities serve as reactive sites for subsequent cross-linking reactions (e.g., via hydrosilylation with a Si-H functionalized cross-linker), which is a common method for curing silicone elastomers and gels.

-

Surface Modification: The silane portion of the molecule can be used to anchor it to hydroxyl-rich surfaces like glass or silica. The pendant vinyl group is then available for further chemical modification, allowing for the tailoring of surface properties such as hydrophobicity or for the attachment of biomolecules.

-

Organic Synthesis: In drug development and fine chemical synthesis, it serves as a versatile intermediate. The vinylsilane moiety can participate in various organic reactions, such as Heck coupling or as a precursor for other functional groups.

Caption: Logical flow from Diethylmethylvinylsilane to its primary application areas.

Safety, Handling, and Storage Protocol

Diethylmethylvinylsilane is a hazardous chemical that requires strict safety protocols. Its high flammability and irritant properties necessitate careful handling in a controlled laboratory environment.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Code | Description | Source |

| H225 | Highly Flammable liquid and vapor | [2][6] |

| H315 | Causes skin irritation | [2][6] |

| H319 | Causes serious eye irritation | [2][6] |

| H335 | May cause respiratory irritation | [2][6] |

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7] The work area must be equipped with an emergency eye wash station and safety shower.[7] All equipment must be properly grounded to prevent static discharge, which could ignite the flammable vapors.[7][8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[7]

-

Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[4][7]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[7]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[4]

-

Handling and Storage Workflow

The following workflow ensures the safe management of Diethylmethylvinylsilane from acquisition to disposal.

Caption: Step-by-step workflow for the safe handling of Diethylmethylvinylsilane.

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] Keep away from heat, sparks, open flames, and sources of ignition.[1] Incompatible materials include oxidizing agents, alkalis, and metal salts.[7]

Conclusion

Diethylmethylvinylsilane is a key organosilicon intermediate with significant utility in polymer chemistry and organic synthesis. Its value is defined by the reactivity of its vinyl group, which allows for versatile modifications and applications. However, its hazardous properties, particularly its flammability and irritancy, demand rigorous adherence to safety and handling protocols. By understanding its properties and implementing the workflows described in this guide, researchers can safely and effectively leverage this compound in their development and discovery efforts.

References

-

Diethylmethylvinylsilane | C7H16Si | CID 29020 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

DIETHYLMETHYLSILANE - Safety Data Sheet. (2016). Gelest, Inc. [Link]

-

Material Safety Data Sheet - Diethylmethylsilane, 97%. (n.d.). Cole-Parmer. [Link]

-

The Impact of Polydimethylsiloxane (PDMS) in Engineering: Recent Advances and Applications. (2023). MDPI. [Link]

Sources

- 1. 18292-29-0 | CAS DataBase [chemicalbook.com]

- 2. Diethylmethylvinylsilane | C7H16Si | CID 29020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18292-29-0 CAS MSDS (DIETHYLMETHYLVINYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic data of Diethylmethylvinylsilane

An In-Depth Technical Guide to the Spectroscopic Data of Diethylmethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Diethylmethylvinylsilane [(CH2=CH)Si(CH3)(CH2CH3)2], a tetraorganosilane with applications in polymer chemistry and organic synthesis, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and mass spectrometric (MS) data for this compound. By delving into the principles behind the spectral features, this document serves as a valuable resource for the identification, characterization, and quality control of Diethylmethylvinylsilane in a research and development setting. The predicted and interpreted data herein are grounded in established spectroscopic principles and data from analogous organosilane compounds.

Introduction

Diethylmethylvinylsilane is an organosilicon compound characterized by the presence of a vinyl group, a methyl group, and two ethyl groups attached to a central silicon atom. Its chemical formula is C7H16Si, and its structure is fundamental to its reactivity and physical properties. The vinyl group provides a site for polymerization and other addition reactions, making it a useful monomer and crosslinking agent. The alkyl groups contribute to its solubility in organic solvents and influence its steric and electronic properties.

A thorough understanding of the spectroscopic data of Diethylmethylvinylsilane is crucial for confirming its synthesis, assessing its purity, and studying its subsequent chemical transformations. This guide provides an in-depth examination of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Diethylmethylvinylsilane by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Diethylmethylvinylsilane is predicted to show distinct signals for the vinyl, methyl, and ethyl groups attached to the silicon atom. The vinyl protons will exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinyl (CH=) | 5.8 - 6.2 | ddd | J(trans) ≈ 18-22, J(cis) ≈ 14-16, J(gem) ≈ 3-5 |

| Vinyl (=CH₂) | 5.6 - 6.0 | m | - |

| Ethyl (-CH₂-) | 0.5 - 0.8 | q | J(H-H) ≈ 7-8 |

| Ethyl (-CH₃) | 0.9 - 1.1 | t | J(H-H) ≈ 7-8 |

| Methyl (Si-CH₃) | 0.0 - 0.2 | s | - |

Causality of Experimental Choices: The choice of a standard NMR solvent like CDCl₃ is appropriate for this non-polar compound. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Interpretation:

-

The vinyl protons are the most deshielded due to the sp² hybridization of the carbons and the anisotropic effect of the double bond, appearing in the 5.6-6.2 ppm region. The unique coupling constants for the cis, trans, and geminal protons of the vinyl group are highly diagnostic.[1]

-

The protons of the ethyl groups attached to silicon are shielded compared to their counterparts in purely organic molecules, appearing further upfield. The methylene protons (-CH₂-) are a quartet due to coupling with the three methyl protons, while the methyl protons (-CH₃) are a triplet due to coupling with the two methylene protons.

-

The methyl group directly attached to the silicon is the most shielded, appearing as a sharp singlet close to the TMS reference signal.

Figure 1. ¹H NMR assignments for Diethylmethylvinylsilane.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom will give a separate signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Vinyl (-CH=) | 138 - 142 |

| Vinyl (=CH₂) | 130 - 134 |

| Ethyl (-CH₂-) | 6 - 10 |

| Ethyl (-CH₃) | 7 - 11 |

| Methyl (Si-CH₃) | -8 - -4 |

Causality of Experimental Choices: Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum to single lines for each carbon, which enhances the signal-to-noise ratio.

Interpretation:

-

The vinyl carbons are significantly deshielded and appear in the 130-142 ppm range, which is characteristic of sp² hybridized carbons.[2]

-

The carbons of the ethyl groups are shielded due to the electropositive nature of the silicon atom, appearing at higher field (lower ppm values) than in analogous alkanes.

-

The methyl carbon directly bonded to silicon is the most shielded and is expected to have a negative chemical shift relative to TMS.[3]

Figure 2. ¹³C NMR assignments for Diethylmethylvinylsilane.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy directly probes the silicon nucleus, providing valuable information about its immediate coordination environment.

Predicted ²⁹Si NMR Data:

| Silicon | Predicted Chemical Shift (δ, ppm) |

| (CH₂=CH)Si(CH₃)(CH₂CH₃)₂ | -5 to -10 |

Causality of Experimental Choices: Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, a larger number of scans and potentially longer relaxation delays are required to obtain a good quality spectrum.

Interpretation:

-

The chemical shift of the silicon atom in tetraalkylsilanes is sensitive to the nature of the alkyl substituents. The presence of a vinyl group generally causes a downfield shift compared to fully saturated alkylsilanes. The predicted chemical shift is in the typical range for tetraorganosilanes.[4]

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within Diethylmethylvinylsilane.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2960 | Strong | C-H stretch (asymmetric, -CH₃) |

| ~2920 | Strong | C-H stretch (asymmetric, -CH₂) |

| ~2870 | Strong | C-H stretch (symmetric, -CH₃) |

| ~1600 | Medium | C=C stretch |

| ~1460 | Medium | -CH₂- scissors |

| ~1410 | Medium | =CH₂ scissors |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~990 | Strong | trans-CH=CH₂ wag |

| ~950 | Strong | cis-CH=CH₂ wag |

| ~730 | Strong | Si-C stretch |

Interpretation:

-

The C-H stretching vibrations of the vinyl group appear at slightly higher wavenumbers (>3000 cm⁻¹) than those of the alkyl groups (<3000 cm⁻¹).[5]

-

The C=C stretching vibration of the vinyl group gives a characteristic absorption around 1600 cm⁻¹.

-

The strong band around 1250 cm⁻¹ is a hallmark of a methyl group attached to a silicon atom.[6]

-

The out-of-plane C-H bending (wagging) vibrations of the vinyl group in the 900-1000 cm⁻¹ region are typically strong and diagnostic.[7]

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds.

Predicted Raman Shifts:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2920 | Strong | C-H stretch (alkyl) |

| ~1600 | Strong | C=C stretch |

| ~1410 | Medium | =CH₂ scissors |

| ~1250 | Medium | Si-CH₃ symmetric deformation |

| ~730 | Strong | Si-C stretch |

| ~600 | Strong | Si-C symmetric stretch |

Interpretation:

-

The C=C stretch of the vinyl group is expected to be a strong band in the Raman spectrum due to the high polarizability of the double bond.[8]

-

The symmetric Si-C stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum.[9][10]

Figure 3. Workflow for vibrational spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Diethylmethylvinylsilane upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Predicted Relative Intensity | Assignment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 113 | High | [M - CH₃]⁺ |

| 99 | High | [M - C₂H₅]⁺ |

| 71 | Medium | [M - Si(CH₃)(C₂H₅)]⁺ |

| 59 | Medium | [Si(CH₃)(C₂H₅)]⁺ |

Interpretation:

-

The molecular ion peak at m/z 128 is expected to be of low intensity, which is common for branched alkanes and organosilanes.[11]

-

The most abundant fragments are likely to result from the loss of alkyl groups from the silicon atom, leading to stable silylium ions. The loss of a methyl group (m/z 113) and an ethyl group (m/z 99) are predicted to be major fragmentation pathways.[12]

-

Further fragmentation can lead to smaller silicon-containing ions.

Figure 4. Predicted fragmentation of Diethylmethylvinylsilane.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Prepare a solution of Diethylmethylvinylsilane (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

²⁹Si NMR: Acquire the spectrum using a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance sensitivity. A significantly larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent signal or an internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As Diethylmethylvinylsilane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

-

Instrument Setup: Record a background spectrum of the clean, empty salt plates.

-

Data Acquisition: Place the sample in the IR beam and record the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.

-

Instrument Setup: Focus the laser on the sample and optimize the collection optics.

-

Data Acquisition: Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to avoid sample degradation and obtain a good signal-to-noise ratio.

-

Data Processing: The spectrum is typically baseline corrected to remove any fluorescence background.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Diethylmethylvinylsilane in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar column like DB-1) and set an appropriate temperature program to separate the analyte from any impurities and the solvent.

-

Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV.

-

-

Data Acquisition: Inject the sample into the GC. The eluting compounds will be introduced into the MS for analysis.

-

Data Processing: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Diethylmethylvinylsilane are analyzed.

References

-

PubChem. Diethylmethylvinylsilane. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. [Link]

-

Wiley SpectraBase. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Pascal, M. Si NMR Some Practical Aspects. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

- Dimmel, D. R., Wilkie, C. A., & Hornstein, J. (1972). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Journal of the American Chemical Society, 94(22), 7654–7659.

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

- Ferraro, J. R. (2003). Introductory Raman Spectroscopy. Academic press.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

-

Renishaw. What Raman spectroscopy can tell you. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Santa Cruz. IR Absorption Table. [Link]

- Schmitt, M., & Popp, J. (2013). Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Advances, 3(48), 25683-25693.

-

Renishaw. Raman spectroscopy explained. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Pascal, M. Si NMR Some Practical Aspects. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Pascal, M. Si NMR Some Practical Aspects. [Link]

- Schmitt, M., & Popp, J. (2013). Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Advances, 3(48), 25683-25693.

-

Renishaw. What Raman spectroscopy can tell you. [Link]

- Dimmel, D. R., Wilkie, C. A., & Hornstein, J. (1972). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Journal of the American Chemical Society, 94(22), 7654–7659.

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

University of California, Santa Cruz. IR Absorption Table. [Link]

-

Renishaw. Raman spectroscopy explained. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of California, Santa Cruz. IR Absorption Table. [Link]

-

Renishaw. What Raman spectroscopy can tell you. [Link]

- Dimmel, D. R., Wilkie, C. A., & Hornstein, J. (1972). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Journal of the American Chemical Society, 94(22), 7654–7659.

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. pascal-man.com [pascal-man.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. gelest.com [gelest.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating the ¹H NMR Landscape of Diethylmethylvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architecture of Molecules

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. For professionals in research and drug development, the ability to precisely map the proton environments of a molecule is not merely an academic exercise; it is a critical step in understanding reactivity, confirming synthesis, and ensuring purity. This guide provides an in-depth technical exploration of the ¹H NMR chemical shifts of diethylmethylvinylsilane, offering field-proven insights into the interpretation of its spectrum and the underlying principles governing its unique magnetic signature.

Diethylmethylvinylsilane, a versatile organosilane reagent, presents a fascinating case study in ¹H NMR spectroscopy. Its structure, containing a vinyl group directly attached to a silicon atom, alongside ethyl and methyl substituents, gives rise to a distinct and informative proton NMR spectrum. Understanding the nuances of these chemical shifts is paramount for any scientist working with this or structurally related compounds.

Deciphering the ¹H NMR Spectrum of Diethylmethylvinylsilane: A Detailed Analysis

The ¹H NMR spectrum of diethylmethylvinylsilane is characterized by several distinct signals corresponding to the different proton environments within the molecule. The silicon atom, being less electronegative than carbon, exerts a significant influence on the chemical shifts of the neighboring protons, generally causing them to appear more upfield (at a lower ppm value) compared to their purely organic counterparts.

The vinyl group protons (CH=CH₂) exhibit a complex splitting pattern due to geminal, cis, and trans couplings. These protons typically resonate in the downfield region of the spectrum, a consequence of the anisotropic effect of the carbon-carbon double bond. The exact chemical shifts and coupling constants are highly sensitive to the electronic environment and the geometry of the molecule.

The protons of the ethyl groups (-CH₂CH₃) and the methyl group (-CH₃) directly attached to the silicon atom are observed in the upfield region. The methylene protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The methyl group attached to the silicon gives rise to a singlet.

Quantitative Data Summary

A comprehensive analysis of the ¹H NMR spectrum of diethylmethylvinylsilane yields the following chemical shift assignments and coupling constants. This data is essential for the unambiguous identification and characterization of the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-CH=CH₂ (α-proton) | ~5.8 - 6.2 | dd | J_trans, J_cis |

| Si-CH=CH₂ (β-proton, trans) | ~5.6 - 5.9 | dd | J_trans, J_gem |

| Si-CH=CH₂ (β-proton, cis) | ~5.5 - 5.8 | dd | J_cis, J_gem |

| Si-CH₂CH₃ | ~0.5 - 0.8 | q | ~7.0 - 8.0 |

| Si-CH₂CH₃ | ~0.9 - 1.1 | t | ~7.0 - 8.0 |

| Si-CH₃ | ~0.0 - 0.2 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Experimental Protocol for ¹H NMR Analysis of Diethylmethylvinylsilane

To obtain a high-quality ¹H NMR spectrum of diethylmethylvinylsilane, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of diethylmethylvinylsilane.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Instrument Parameters:

- The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- Typical acquisition parameters include:

- Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

- Relaxation delay: 1-2 seconds

- Pulse width: 90°

- Acquisition time: 2-4 seconds

- Spectral width: A range that encompasses all expected proton signals (e.g., -1 to 10 ppm).

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum to obtain pure absorption lineshapes.

- Baseline correct the spectrum to ensure accurate integration.

- Integrate all signals to determine the relative ratios of the different types of protons.

- Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of diethylmethylvinylsilane and the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Caption: Workflow for the interpretation of a ¹H NMR spectrum.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of diethylmethylvinylsilane provides a wealth of information that is indispensable for researchers and scientists in the field of chemistry and drug development. A thorough understanding of the chemical shifts, coupling constants, and splitting patterns allows for the unambiguous confirmation of its molecular structure and the assessment of its purity. By following a systematic experimental protocol and a logical interpretation workflow, the full power of NMR spectroscopy can be harnessed to provide critical insights at the molecular level. This guide serves as a foundational resource for professionals seeking to master the analysis of this important organosilane and to apply these principles to a broader range of molecules.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 29020, Diethylmethylvinylsilane" PubChem, [Link].

-

Gavrilov, K. N., et al. "Supporting Information. Oxalamide-Based Bisdiamidophosphites: Synthesis, Coordination, and Application in Asymmetric Metallocatalysis." Royal Society of Chemistry, 2019, [Link].

-

University of Arizona. "Notes on NMR Solvents." University of Arizona, [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link].

-

Oregon State University. "1H NMR Chemical Shift." Oregon State University, [Link].

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link].

-

Michigan State University. "Proton NMR Table." Michigan State University, [Link].

-

Paulusse Research Group. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." Paulusse Research Group, [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033838)." Human Metabolome Database, [Link].

-

Organic Chemistry Data. "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data, [Link].

Sources

Introduction: The Role of ¹³C NMR in Organosilicon Characterization

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Diethylmethylvinylsilane

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Diethylmethylvinylsilane (CAS No. 18292-29-0).[1] Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this organosilicon compound through ¹³C NMR spectroscopy. We will explore the theoretical basis for the spectrum, present a detailed experimental protocol for its acquisition, and provide an in-depth interpretation of the predicted chemical shifts based on established principles of organosilicon chemistry.

Diethylmethylvinylsilane, with the chemical formula C₇H₁₆Si, is a tetravalent organosilicon compound featuring ethyl, methyl, and vinyl substituents bonded to a central silicon atom.[1] The characterization of such molecules is crucial for ensuring purity, confirming identity, and understanding electronic structure, which are vital steps in polymer chemistry, organic synthesis, and materials science.

¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides direct insight into the carbon skeleton of a molecule by detecting the ¹³C isotope, which has a nuclear spin of I = ½.[2] Unlike ¹H NMR, ¹³C NMR spectra offer a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and often allows for the resolution of every unique carbon atom in a molecule.[3] For organosilanes, ¹³C NMR is particularly powerful for probing the electronic environment around the silicon atom and understanding the influence of the silicon on its neighboring alkyl and vinyl groups.

Molecular Structure and Symmetry Analysis

To interpret the ¹³C NMR spectrum, we must first identify the number of chemically non-equivalent carbon atoms in Diethylmethylvinylsilane. The presence of four different substituents around the central silicon atom renders the molecule asymmetric.

The structure is: (CH₃CH₂)₂Si(CH₃)(CH=CH₂)

A symmetry analysis reveals five distinct carbon environments, which should theoretically result in five unique signals in the proton-decoupled ¹³C NMR spectrum:

-

C1: The methyl carbon directly bonded to the silicon atom (Si-C H₃).

-

C2: The two equivalent methylene carbons of the ethyl groups (Si-C H₂-CH₃).

-

C3: The two equivalent methyl carbons of the ethyl groups (Si-CH₂-C H₃).

-

C4: The vinyl carbon directly bonded to the silicon atom (Si-C H=CH₂).

-

C5: The terminal vinyl carbon (Si-CH=C H₂).

The following diagram illustrates this structure and the unique carbon assignments.

Caption: Molecular structure of Diethylmethylvinylsilane with unique carbons labeled.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum for a volatile, air-sensitive compound like Diethylmethylvinylsilane requires a carefully considered methodology. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

-

Rationale: The choice of solvent is critical. It must dissolve the sample, be deuterated to avoid overwhelming the spectrum with its own signal, and have a known chemical shift for referencing. Chloroform-d (CDCl₃) is a common choice for non-polar organosilanes. Tetramethylsilane (TMS) is typically added as an internal standard, defining the 0.0 ppm reference point.[4]

-

Methodology:

-

In a nitrogen-purged glovebox or under an inert atmosphere, add approximately 50-100 mg of Diethylmethylvinylsilane to a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃, 99.8%+ D).

-

Add a small drop of tetramethylsilane (TMS) as an internal reference standard.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

Agitate the tube gently to ensure a homogeneous solution.

-

NMR Spectrometer Setup and Data Acquisition

-

Rationale: Standard proton-decoupled ¹³C NMR is the primary experiment. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

-

Methodology:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Set up a standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

-

Key parameters to set:

-

Spectral Width: ~250 ppm (to cover the full range of possible organic and organosilicon shifts).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, though it increases experiment time.[6]

-

Number of Scans (ns): Start with 128 or 256 scans and increase as needed for signal-to-noise.

-

-

Acquire the Free Induction Decay (FID) data.

-

The logical workflow for this process is visualized below.

Caption: Standard workflow for ¹³C NMR analysis of Diethylmethylvinylsilane.

Analysis and Interpretation of the Predicted ¹³C NMR Spectrum

While an experimental spectrum from a public database is unavailable, we can reliably predict the chemical shifts based on established data for similar organosilicon compounds. The silicon atom is less electronegative than carbon, leading to a characteristic upfield (shielding) effect on the alpha-carbon (α-C) and a smaller downfield (deshielding) effect on the beta-carbon (β-C).

The following table summarizes the predicted chemical shifts and the rationale for their assignment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (Si-C H₃) | -5 to 0 | The methyl carbon directly attached to silicon experiences a strong shielding effect, shifting it significantly upfield, often below the TMS reference. |

| C3 (Si-CH₂-C H₃) | 7 to 9 | As a typical sp³ methyl carbon in an ethyl group, its shift is in the standard alkane region. |

| C2 (Si-C H₂-CH₃) | 9 to 12 | The methylene carbon is slightly deshielded compared to its attached methyl (C3) and is also influenced by the β-effect of the silicon atom. |

| C4 (Si-C H=CH₂) | 130 to 135 | This sp² carbon is in the typical alkene region. Being directly attached to silicon, its chemical shift is influenced by the α-effect, but the dominant factor is its sp² hybridization. |

| C5 (Si-CH=C H₂) | 138 to 142 | The terminal vinyl carbon is also in the alkene region and is typically found slightly downfield of the α-vinyl carbon in vinylsilanes due to complex electronic effects. |

Detailed Signal Justification:

-

Upfield Alkyl Region (δ < 15 ppm):

-

C1 (Si-CH₃): The most shielded carbon will be the methyl group directly bonded to silicon. The lower electronegativity of Si (1.90) compared to C (2.55) results in increased electron density around C1, causing a pronounced upfield shift to the region of -5 to 0 ppm.

-

C2/C3 (Ethyl Groups): The ethyl carbons will appear as two distinct signals in the typical aliphatic region. C3 (the terminal methyl) is expected around 7-9 ppm. C2 (the methylene attached to silicon) will be slightly downfield from C3, appearing around 9-12 ppm. This ordering is consistent with standard alkyl chain spectra and the β-deshielding effect of the silicon atom.

-

-

Downfield Alkene Region (δ > 130 ppm):

-

C4/C5 (Vinyl Group): The two sp² hybridized carbons of the vinyl group will be the most deshielded and appear far downfield.[4] In vinylsilanes, the terminal carbon (C5) is often observed at a higher chemical shift (further downfield) than the carbon directly bonded to silicon (C4). We predict C4 to be in the 130-135 ppm range and C5 in the 138-142 ppm range. This assignment is based on the combined electronic effects of the silicon atom and the π-system of the double bond.

-

Conclusion

The ¹³C NMR spectrum of Diethylmethylvinylsilane provides a clear and unambiguous fingerprint of its molecular structure. A proton-decoupled spectrum is predicted to exhibit five distinct signals, corresponding to the five chemically non-equivalent carbon atoms of the methyl, ethyl, and vinyl groups. The key interpretive features are the significant upfield shift of the Si-CH₃ carbon due to the shielding effect of silicon and the characteristic downfield signals of the two vinyl carbons. This in-depth guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize ¹³C NMR data for the characterization of Diethylmethylvinylsilane and related organosilicon compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29020, Diethylmethylvinylsilane. Retrieved from [Link].

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link].

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

University of Calgary. 13C-NMR. Retrieved from [Link].

-

University of Wisconsin. NMR Spectroscopy: 13C NMR Chemical Shifts. Retrieved from [Link].

-

LibreTexts Chemistry (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].

-

Zanger, M. Typical C-13 NMR Chemical shifts. Retrieved from [Link].

-

University of Sheffield. 13 Carbon NMR. Retrieved from [Link].

-

Gauthier, D. A., & Weiss, G. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. The Journal of Organic Chemistry, 79(7), 3187–3192. Retrieved from [Link].

Sources

- 1. Diethylmethylvinylsilane | C7H16Si | CID 29020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the FTIR Spectroscopy of Diethylmethylvinylsilane: Analysis and Peak Assignment

Introduction

Diethylmethylvinylsilane (C7H16Si) is an organosilicon compound featuring a central silicon atom bonded to two ethyl groups, one methyl group, and a vinyl group.[1] Its unique combination of saturated alkyl chains and a reactive vinyl moiety makes it a valuable monomer and intermediate in the synthesis of silicone polymers, adhesives, and coupling agents. Accurate characterization of this molecule is paramount for quality control and for understanding its reaction chemistry.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule.[2][3] Each functional group within Diethylmethylvinylvinylsilane—the Si-C bonds, the C=C double bond of the vinyl group, and the various C-H bonds—absorbs infrared radiation at specific, characteristic frequencies. This guide provides a detailed protocol for obtaining an FTIR spectrum of Diethylmethylvinylsilane and offers a comprehensive analysis of the resulting peak assignments, grounded in established spectroscopic principles.

Section 1: Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is the foundation of accurate analysis. For a liquid sample like Diethylmethylvinylsilane, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity, minimal sample preparation, and high reproducibility.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

Accessory Setup: Install a single-reflection ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal. The choice of crystal is critical; diamond is highly robust and chemically inert, making it ideal for a wide range of organic compounds.

-

Background Spectrum Collection:

-

Causality: Before analyzing the sample, a background spectrum must be collected. This step is crucial as it measures the ambient conditions (atmosphere, instrument optics, and the ATR crystal itself) at that moment.[4] By ratioing the sample spectrum against this background, any signals not originating from the sample are mathematically removed, isolating the molecular fingerprint of the Diethylmethylvinylsilane.

-

Procedure: Ensure the ATR crystal surface is impeccably clean. Use a solvent such as isopropanol or acetone on a lint-free wipe to clean the crystal, ensuring the solvent fully evaporates. Collect the background spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application: Place a single drop of Diethylmethylvinylsilane directly onto the center of the ATR crystal. For volatile liquids, be prepared to initiate the scan promptly.

-

Sample Spectrum Collection: Lower the ATR press to ensure firm, consistent contact between the liquid sample and the crystal surface. Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Data Processing and Cleaning: After collection, clean the ATR crystal surface thoroughly. The resulting spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat zero-absorbance line.

Section 2: Spectral Analysis and Peak Assignment

The FTIR spectrum of Diethylmethylvinylsilane can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.[5] The unique patterns found between 1450 cm⁻¹ and 600 cm⁻¹ are often referred to as the "fingerprint region" because of their complexity and high specificity to the molecule as a whole.[5]

Table 1: Summary of Major FTIR Peak Assignments for Diethylmethylvinylsilane

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Functional Group |

| ~3050 - 3010 | Medium | =C-H Asymmetric & Symmetric Stretching | Vinyl (-CH=CH₂) |

| ~2962 - 2950 | Strong | -CH₃ Asymmetric Stretching | Methyl, Ethyl |

| ~2925 - 2910 | Strong | -CH₂- Asymmetric Stretching | Ethyl (-CH₂CH₃) |

| ~2875 - 2865 | Strong | -CH₃ Symmetric Stretching | Methyl, Ethyl |

| ~2850 | Medium | -CH₂- Symmetric Stretching | Ethyl (-CH₂CH₃) |

| ~1600 - 1590 | Medium | C=C Stretching | Vinyl (-CH=CH₂) |

| ~1465 - 1450 | Medium | -CH₂- Scissoring (Bending) | Ethyl (-CH₂CH₃) |

| ~1410 | Medium | =C-H In-plane Bending (Scissoring) | Vinyl (-CH=CH₂) |

| ~1380 - 1375 | Medium | -CH₃ Symmetric Bending (Umbrella Mode) | Methyl, Ethyl |

| ~1250 - 1220 | Medium | Si-CH₂- Bending / Wagging | Si-Ethyl |

| ~1020 - 1000 | Strong | =C-H In-plane Bending / Si-CH₂- Rocking | Vinyl / Si-Ethyl |

| ~975 - 945 | Strong | =C-H Out-of-plane Bending (Wagging) | Vinyl (-CH=CH₂) |

| < 850 | Strong | Si-C Stretching / Rocking | Si-Alkyl / Si-Vinyl |

The C-H Stretching Region (3100 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of carbon-hydrogen bonds.[6] A key diagnostic feature is the separation of absorptions from sp²-hybridized carbons (vinyl group) and sp³-hybridized carbons (alkyl groups).[5]

-

Vinyl =C-H Stretch (~3050 - 3010 cm⁻¹): The peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on a double bond. Their presence is a clear confirmation of the vinyl group.

-

Alkyl C-H Stretches (~2962 - 2850 cm⁻¹): A series of strong, sharp peaks dominate this area. These arise from the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl and methyl substituents.[7] Specifically, asymmetric stretches occur at higher frequencies than their symmetric counterparts.[8] One can typically assign the peak around 2955 cm⁻¹ to the asymmetric stretching of the CH₃ groups and the peak near 2870 cm⁻¹ to their symmetric stretching.[9] Similarly, the asymmetric and symmetric stretches of the CH₂ groups appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively.[7][10]

The Double Bond and Bending Region (1600 - 900 cm⁻¹)

This region contains several highly characteristic peaks crucial for identifying the molecule's key functional groups.

-

C=C Stretch (~1600 - 1590 cm⁻¹): A medium-intensity peak in this range confirms the presence of the vinyl group's carbon-carbon double bond.[11] Its position is characteristic for Si-CH=CH₂ moieties.

-

CH₂ and CH₃ Bending (~1465 - 1375 cm⁻¹): Just as bonds can stretch, they can also bend. The scissoring motion of the CH₂ groups in the ethyl chains typically appears around 1460 cm⁻¹.[12][13] The symmetric "umbrella" bending mode of the CH₃ groups is found near 1375 cm⁻¹.[6]

-

Vinyl C-H Bending (~1410 cm⁻¹ and ~960 cm⁻¹): The vinyl group produces strong bending absorptions. An in-plane scissoring or bending vibration is found near 1410 cm⁻¹.[11] A very prominent, strong band around 960 cm⁻¹ is due to the out-of-plane wagging of the =C-H bonds, a highly characteristic feature for vinylsilanes.[11]

-